![molecular formula C12H21N B111965 Adamantan-1-ylmethyl-methyl-amine CAS No. 153461-22-4](/img/structure/B111965.png)
Adamantan-1-ylmethyl-methyl-amine
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Overview
Description
Adamantan-1-ylmethyl-methyl-amine is a chemical compound with the molecular formula C12H21N . It has an average mass of 179.302 Da and a monoisotopic mass of 179.167404 Da .
Molecular Structure Analysis
The molecular structure of Adamantan-1-ylmethyl-methyl-amine consists of a carbon backbone with hydrogen and nitrogen atoms attached . The InChI code for this compound is 1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Adamantan-1-ylmethyl-methyl-amine. One study mentions a reaction of methyl 2-(4-allyl-2-methoxyphenoxy)acetate with adamantan-2-amine and (adamantan-1-yl)methylamine in butanol .Physical And Chemical Properties Analysis
Adamantan-1-ylmethyl-methyl-amine is a solid at room temperature . It has a molecular weight of 179.31 .Scientific Research Applications
Synthesis of Unsaturated Adamantane Derivatives
Adamantan-1-ylmethyl-methyl-amine: serves as a precursor in the synthesis of unsaturated adamantane derivatives. These derivatives are crucial for creating functional adamantane compounds, which have applications ranging from monomers to bioactive compounds .
Development of High-Energy Fuels and Oils
The compound’s reactivity is exploited in the development of high-energy fuels and oils. Its structure allows for the creation of thermally stable products that can withstand extreme conditions .
Pharmaceutical Applications
In the pharmaceutical industry, Adamantan-1-ylmethyl-methyl-amine is used to synthesize various bioactive compounds. Its adamantane core is known for enhancing the bioavailability and stability of pharmaceuticals .
Production of Diamond-Like Polymers
The compound is utilized in the production of higher diamond-like bulky polymers, known as diamondoids. These materials have potential applications in nanotechnology and materials science due to their unique properties .
Quantum-Chemical Calculations
Researchers use Adamantan-1-ylmethyl-methyl-amine in quantum-chemical calculations to investigate the electronic structure of adamantane derivatives. This aids in understanding their chemical and catalytic transformations .
Organic Synthesis Applications
The compound is involved in organic synthesis, particularly in the opening of strained intra-framework bonds. This process yields adamantane derivatives that are valuable in various chemical synthesis applications .
Chan–Lam N-Arylation
Adamantan-1-ylmethyl-methyl-amine: is used in the Chan–Lam N-arylation process to synthesize N-aryl derivatives of adamantane-containing amines. This reaction is significant for creating compounds with varied steric hindrances at the primary amino groups .
Catalysis and Chemical Transformations
The compound’s structure allows for its use in catalysis, facilitating various chemical transformations. This includes reactions where adamantane derivatives act as intermediates or catalysts .
Safety and Hazards
Adamantan-1-ylmethyl-methyl-amine is classified under the GHS07 hazard class . It may cause respiratory irritation (H335), skin irritation (H315), and serious eye irritation (H319) . Precautionary measures include avoiding breathing mist/vapours/spray and using the substance only outdoors or in a well-ventilated area .
Mechanism of Action
Mode of Action
It is known that the adamantane structure has a high reactivity, which offers extensive opportunities for its utilization as starting materials for the synthesis of various functional adamantane derivatives . The specific interactions of Adamantan-1-ylmethyl-methyl-amine with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of the class of organic compounds known as polycyclic hydrocarbons . These compounds are made up only of carbon and hydrogen atoms, and their interactions with biochemical pathways are diverse and complex.
properties
IUPAC Name |
1-(1-adamantyl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N/c1-13-8-12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,13H,2-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSIEXZABIATEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC3CC(C1)CC(C3)C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90388389 |
Source
|
Record name | Adamantan-1-ylmethyl-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Adamantan-1-ylmethyl-methyl-amine | |
CAS RN |
153461-22-4 |
Source
|
Record name | Adamantan-1-ylmethyl-methyl-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90388389 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(adamantan-1-yl)methyl](methyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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